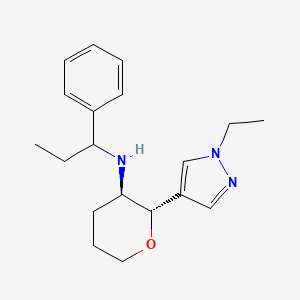![molecular formula C10H10BrF4N3O B7345484 1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea](/img/structure/B7345484.png)
1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Wirkmechanismus
The mechanism of action of 1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea involves the inhibition of specific enzymes through the formation of covalent bonds with the active site residues. This results in the disruption of enzyme function and subsequent inhibition of downstream signaling pathways. The precise mechanism of action varies depending on the specific enzyme targeted by the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme targeted by the compound. Inhibition of protein kinases can lead to the disruption of cell signaling pathways and subsequent inhibition of cell proliferation. Inhibition of phosphodiesterases can result in increased levels of intracellular cyclic nucleotides, which can have a variety of physiological effects, including vasodilation and smooth muscle relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea in lab experiments include its potent inhibitory activity against specific enzymes, its relatively straightforward synthesis method, and its potential applications in various fields. However, limitations include the potential for off-target effects and the need for further optimization to improve potency and selectivity.
Zukünftige Richtungen
For research on 1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea include further optimization of the compound to improve potency and selectivity, as well as investigations into its potential applications in other fields, such as materials science and catalysis. Additionally, studies on the pharmacokinetics and pharmacodynamics of the compound are needed to determine its suitability for use as a drug.
Synthesemethoden
The synthesis of 1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea involves the reaction of 2-bromo-6-fluoropyridine-3-carbaldehyde and (2S)-1,1,1-trifluoropropan-2-amine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, including the formation of an imine and subsequent reduction to yield the desired product. The synthesis method is relatively straightforward and can be carried out on a large scale, making it suitable for industrial applications.
Wissenschaftliche Forschungsanwendungen
1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinases and phosphodiesterases, which are involved in various disease processes. Additionally, this compound has been investigated for its potential use as a herbicide and insecticide in agriculture.
Eigenschaften
IUPAC Name |
1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF4N3O/c1-5(10(13,14)15)17-9(19)16-4-6-2-3-7(12)18-8(6)11/h2-3,5H,4H2,1H3,(H2,16,17,19)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWZNULJKDCHGX-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC(=O)NCC1=C(N=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC(=O)NCC1=C(N=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2S,3aS,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-[(5-fluoro-2-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B7345406.png)
![2-chloro-N-[(2R)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7345416.png)
![2-chloro-N-[(2S)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7345420.png)
![1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-(3,4-dihydro-2H-chromen-3-yl)methanesulfonamide](/img/structure/B7345425.png)
![1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-[(5-fluoro-2-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B7345427.png)
![4-[[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methylsulfonyl]-2-(furan-2-yl)morpholine](/img/structure/B7345446.png)
![methyl (1S,2R)-2-[[1-(2-methoxyethyl)cyclopentyl]methylsulfamoylmethyl]cyclopropane-1-carboxylate](/img/structure/B7345456.png)
![4-[[(3S)-1-ethylpiperidin-3-yl]amino]-3-nitrobenzenesulfonamide](/img/structure/B7345461.png)
![(3aR,7aS)-6-methyl-1-(6-methyl-5-nitropyridin-2-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine](/img/structure/B7345465.png)
![N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine](/img/structure/B7345472.png)
![(3R,4S)-1-[2-(4-bromophenyl)pyrimidin-4-yl]pyrrolidine-3,4-diol](/img/structure/B7345473.png)
![(1R)-1-[3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropan-1-amine](/img/structure/B7345487.png)
